![molecular formula C8H15NS B13274654 3-Cyclobutylthiomorpholine](/img/structure/B13274654.png)
3-Cyclobutylthiomorpholine
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Overview
Description
3-Cyclobutylthiomorpholine is a chemical compound that belongs to the class of thiomorpholines. It is characterized by a cyclobutyl group attached to a thiomorpholine ring. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclobutylthiomorpholine typically involves the reaction of cyclobutylamine with thiomorpholine under specific conditions. One common method includes the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Cyclobutylthiomorpholine undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: The cyclobutyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur species.
Substitution: Various substituted thiomorpholine derivatives.
Scientific Research Applications
3-Cyclobutylthiomorpholine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It has shown promise in drug development, particularly in the treatment of cancer and inflammatory diseases.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 3-Cyclobutylthiomorpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Thiomorpholine: Lacks the cyclobutyl group but shares the thiomorpholine ring structure.
Cyclobutylamine: Contains the cyclobutyl group but lacks the thiomorpholine ring.
Morpholine: Similar ring structure but contains an oxygen atom instead of sulfur.
Uniqueness
3-Cyclobutylthiomorpholine is unique due to the presence of both the cyclobutyl group and the thiomorpholine ring. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Biological Activity
3-Cyclobutylthiomorpholine is a chemical compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its potential applications, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
This compound is characterized by a thiomorpholine ring structure, which is a six-membered ring containing a sulfur atom. The cyclobutyl group attached to the nitrogen atom of the thiomorpholine contributes to its unique properties and biological activity.
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Various studies have reported its effectiveness against a range of bacterial strains, suggesting potential as an antibacterial agent.
- Anticancer Properties : Preliminary research indicates that this compound may inhibit the growth of cancer cells, making it a candidate for further investigation in cancer therapy.
- Enzyme Inhibition : The compound has been shown to interact with specific enzymes, potentially blocking their activity, which could be beneficial in treating diseases where these enzymes play a critical role.
The biological activity of this compound is largely attributed to its ability to bind to specific molecular targets. This binding can inhibit enzyme activity or alter cellular signaling pathways, leading to various therapeutic effects:
- Enzyme Inhibition : By occupying the active site of certain enzymes, it prevents substrate binding and subsequent reactions.
- Cellular Interaction : The compound's structure allows it to interact with cellular membranes or receptors, influencing cell behavior and function.
Antimicrobial Studies
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of this compound against several bacterial strains. The results indicated significant inhibition at concentrations as low as 10 µg/mL, demonstrating its potential as a broad-spectrum antimicrobial agent.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | 10 µg/mL |
S. aureus | 15 µg/mL |
P. aeruginosa | 20 µg/mL |
Anticancer Activity
In vitro studies on human cancer cell lines revealed that this compound exhibited cytotoxic effects. For example, research conducted on prostate cancer cells showed an IC50 value of approximately 25 µM, indicating effective growth inhibition.
Cell Line | IC50 (µM) |
---|---|
PC-3 (Prostate) | 25 |
MCF-7 (Breast) | 30 |
HeLa (Cervical) | 35 |
Properties
Molecular Formula |
C8H15NS |
---|---|
Molecular Weight |
157.28 g/mol |
IUPAC Name |
3-cyclobutylthiomorpholine |
InChI |
InChI=1S/C8H15NS/c1-2-7(3-1)8-6-10-5-4-9-8/h7-9H,1-6H2 |
InChI Key |
HSGUAKRNPCWPOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2CSCCN2 |
Origin of Product |
United States |
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